molecular formula C13H17ClFN3 B12229908 N-[(4-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride

N-[(4-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride

Cat. No.: B12229908
M. Wt: 269.74 g/mol
InChI Key: DOZOCCHKUDXNLU-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 4-fluorophenyl group and a propyl chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with the 4-fluorophenyl group: The pyrazole ring is then reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-fluorophenyl group.

    Introduction of the propyl chain: The final step involves the alkylation of the pyrazole nitrogen with propyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide: A fluorinated analog with similar structural features.

    4-(aminosulfonyl)-N-[(4-fluorophenyl)methyl]-benzamide: Another compound with a 4-fluorophenyl group but different functional groups.

Uniqueness

N-[(4-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride stands out due to its unique combination of a pyrazole ring, a 4-fluorophenyl group, and a propyl chain. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17ClFN3

Molecular Weight

269.74 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H16FN3.ClH/c1-2-7-17-10-13(9-16-17)15-8-11-3-5-12(14)6-4-11;/h3-6,9-10,15H,2,7-8H2,1H3;1H

InChI Key

DOZOCCHKUDXNLU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CC=C(C=C2)F.Cl

Origin of Product

United States

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